

Technical Support Center: Refining Patient Selection for Dalcetrapib Trials

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Compound of Interest

Compound Name: *Dalcetrapib*

Cat. No.: *B1669777*

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This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining patient selection criteria for future clinical trials of **Dalcetrapib**. The information is based on the pharmacogenomic findings related to the adenylate cyclase type 9 (ADCY9) gene, which has been shown to be a significant determinant of patient response to **Dalcetrapib** therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Dalcetrapib**?

A1: **Dalcetrapib** is a cholesteryl ester transfer protein (CETP) inhibitor.[1] It modulates CETP activity, which is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[2] By inhibiting CETP, **Dalcetrapib** increases HDL cholesterol levels.[1] Unlike other CETP inhibitors such as anacetrapib and evacetrapib, **Dalcetrapib** has a more modest effect on HDL-C, increasing it by about 30%, and has little to no effect on low-density lipoprotein (LDL) cholesterol.[1]

Q2: Why did the initial dal-OUTCOMES trial fail to meet its primary endpoint?

A2: The dal-OUTCOMES phase III trial, which enrolled over 15,000 patients with a recent acute coronary syndrome (ACS), was terminated early for futility.[3][4] Despite a 30% increase in HDL cholesterol, **Dalcetrapib** did not show a clinically meaningful reduction in cardiovascular events in the overall study population compared to placebo.[3][5]

Q3: What is the significance of the ADCY9 gene in **Dalcetrapib** therapy?

A3: A retrospective pharmacogenomic analysis of the dal-OUTCOMES trial identified a single-nucleotide polymorphism (SNP), rs1967309, in the adenylate cyclase type 9 (ADCY9) gene as a crucial determinant of patient response to **Dalcetrapib**.^{[5][6][7]} The clinical outcomes were found to be dependent on the patient's genotype at this specific locus.^{[8][9]}

Q4: How do different ADCY9 genotypes affect patient outcomes with **Dalcetrapib**?

A4: The effect of **Dalcetrapib** on cardiovascular outcomes varies significantly across the three genotypes of the rs1967309 SNP in the ADCY9 gene:

- AA Genotype: Patients with the AA genotype showed a significant reduction in cardiovascular events when treated with **Dalcetrapib**.^{[5][8][10]}
- AG Genotype: Patients with the heterozygous AG genotype had a neutral response to **Dalcetrapib**.^{[5][10]}
- GG Genotype: Patients with the GG genotype experienced an increased risk of cardiovascular events with **Dalcetrapib** treatment.^{[5][8][10]}

Q5: What were the findings of the dal-GenE trial?

A5: The dal-GenE trial was a prospective study designed to validate the pharmacogenomic hypothesis by enrolling only patients with the protective AA genotype of rs1967309 in the ADCY9 gene.^{[10][11]} The trial did not meet its primary endpoint of significantly reducing ischemic cardiovascular events in the overall AA population.^{[10][11]} However, pre-specified analyses suggested a potential benefit in higher-risk patients, such as those in North America and those with type 2 diabetes.^{[12][13]} The trial's outcome was also noted to be potentially impacted by the COVID-19 pandemic.^{[12][13][14]}

Troubleshooting Guide for Experimental Design

Issue: Difficulty in replicating the genotype-dependent effects of **Dalcetrapib**.

Possible Cause & Solution:

- **Incorrect Patient Stratification:** Ensure that patient populations are accurately genotyped for the rs1967309 SNP in the ADCY9 gene. The frequency of the AA genotype is approximately 20% in the general population but can be higher in individuals of African descent (up to 40%).^[5]
- **Inappropriate Endpoint Selection:** The primary endpoint in the dal-GenE trial was a composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.^[10] Consider focusing on endpoints that showed a more significant response in the AA genotype group, such as non-fatal myocardial infarction.^[14]
- **Confounding Variables:** The impact of the COVID-19 pandemic on the dal-GenE trial highlights the importance of accounting for external factors that may influence cardiovascular outcomes.^{[12][13]} Future trials should have robust monitoring and statistical analysis plans to address such confounders.

Issue: Inconsistent biomarker response to **Dalcetrapib** across different genotypes.

Possible Cause & Solution:

- **Biomarker Selection:** The effects of **Dalcetrapib** on biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and cholesterol efflux are also genotype-dependent.^{[15][16]}
 - **hs-CRP:** In patients with the GG and AG genotypes, **Dalcetrapib** treatment leads to an increase in hs-CRP, while in patients with the AA genotype, hs-CRP levels remain unchanged.^{[15][16]}
 - **Cholesterol Efflux:** Patients with the AA genotype show a significant increase in cholesterol efflux capacity when treated with **Dalcetrapib** compared to placebo.^[17]
- **Assay Methodology:** Ensure that standardized and validated assays are used for measuring biomarkers to minimize variability.

Data Presentation

Table 1: Cardiovascular Outcomes in the dal-OUTCOMES Pharmacogenomic Sub-study by ADCY9 Genotype (rs1967309)

Genotype	Treatment	Hazard Ratio (95% CI)	P-value
AA	Dalcetrapib vs. Placebo	0.61 (0.41 - 0.92)	-
AG	Dalcetrapib vs. Placebo	0.94 (0.77 - 1.16)	-
GG	Dalcetrapib vs. Placebo	1.27 (1.02 - 1.58)	-
Source: Adapted from Tardif et al. (2015) and Rhainds et al. (2021). [2] [8]			

Table 2: Key Outcomes in the dal-GenE Trial (AA Genotype Patients)

Endpoint	Dalcetrapib Group	Placebo Group	Hazard Ratio (95% CI)	P-value
Primary Composite Endpoint	9.5%	10.6%	0.88 (0.75 - 1.03)	0.12
Myocardial Infarction	5.9%	7.3%	0.79 (0.65 - 0.96)	0.02
Stroke	-	-	0.92 (0.64 - 1.33)	-
Cardiovascular Death	-	-	1.21 (0.91 - 1.60)	-

Source: Adapted from Tardif et al. (2022) and DalCor Pharmaceuticals Press Release (2022).[\[10\]](#)[\[14\]](#)

Table 3: Genotype-Dependent Effects of **Dalcetrapib** on Biomarkers

Biomarker	Genotype	Dalcetrapib Effect (Placebo-Adjusted Change)	P-value
hs-CRP	GG	+18.1%	0.0009
AG	+18.7%	0.00001	0.005
AA	-1.0%	0.89	
Cholesterol Efflux	AA	+22.3% (vs. 3.5% with placebo)	

Source: Adapted from Tardif et al. (2016).[\[15\]](#)
[\[17\]](#)

Experimental Protocols

1. Genotyping for ADCY9 rs1967309

- **Methodology:** A genome-wide association study (GWAS) approach was used in the dal-OUTCOMES discovery cohort.[\[8\]](#)[\[9\]](#) For the dal-GenE trial, a targeted genotyping panel was utilized, with the cobas® ADCY9 genotype test being mentioned.[\[13\]](#)
- **Sample Collection:** Whole blood samples are collected from patients for DNA extraction.
- **Genotyping Platform:** Standard, high-throughput genotyping platforms (e.g., TaqMan SNP Genotyping Assays on a real-time PCR system or microarray-based platforms) can be used.
- **Quality Control:** Standard quality control measures should be implemented, including call rate thresholds, Hardy-Weinberg equilibrium tests, and duplicate sample concordance checks.

2. High-Sensitivity C-Reactive Protein (hs-CRP) Measurement

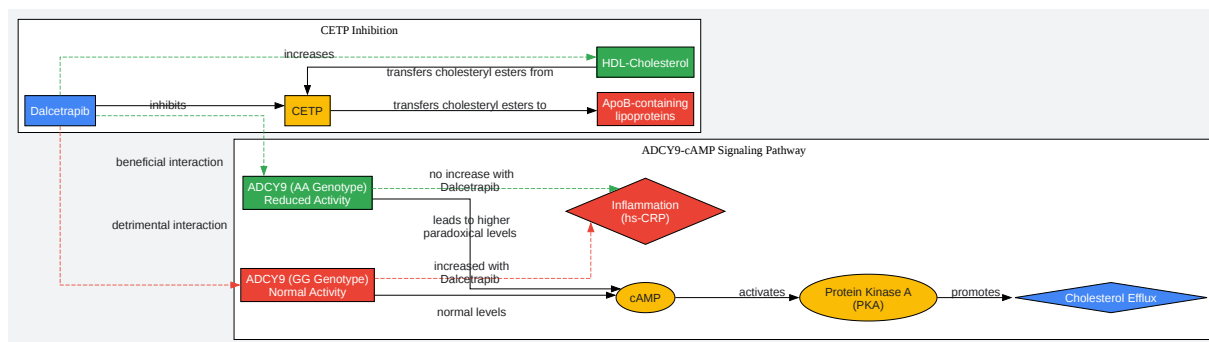
- **Methodology:** hs-CRP levels were measured at baseline and at the end of the study in the dal-OUTCOMES trial.[\[15\]](#)[\[16\]](#)
- **Sample Collection:** Serum or plasma samples are collected and stored at -80°C until analysis.
- **Assay:** A high-sensitivity immunoturbidimetric assay is typically used for the quantitative determination of CRP.
- **Data Analysis:** Geometric means are often used for hs-CRP data due to its skewed distribution. Changes from baseline are compared between treatment and placebo groups, stratified by genotype.

3. Cholesterol Efflux Capacity Assay

- **Methodology:** The cholesterol efflux capacity of HDL was determined in a subset of patients from the dal-PLAQUE-2 trial.[\[15\]](#)[\[17\]](#)
- **Cell Line:** J774 macrophages are commonly used for this assay.

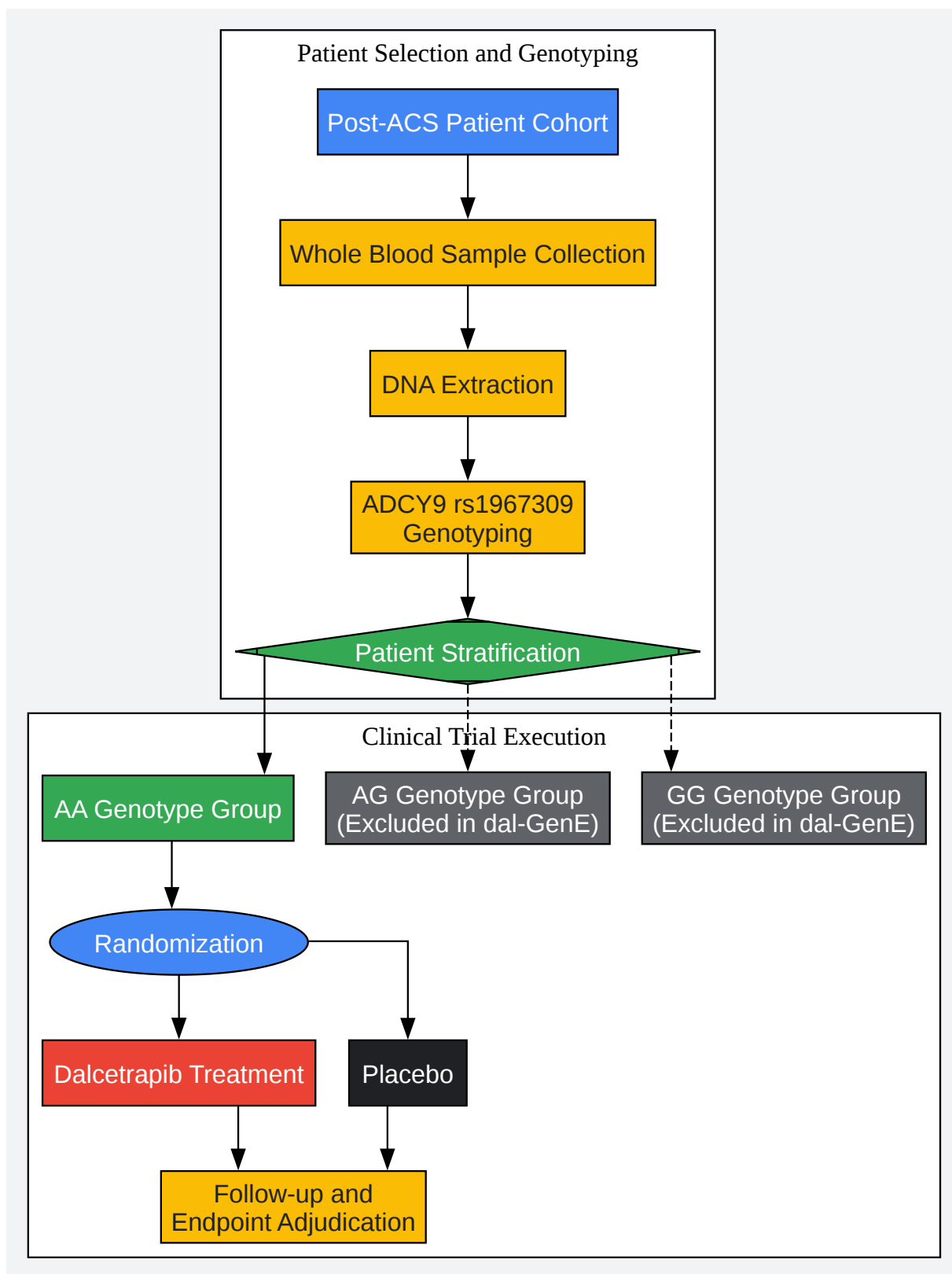
- Procedure:
 - Label J774 macrophages with a radioactive cholesterol tracer (e.g., ^3H -cholesterol).
 - Stimulate the cells with cyclic AMP (cAMP) to upregulate the expression of cholesterol transporters like ABCA1.
 - Incubate the labeled cells with apoB-depleted serum from patients (containing their HDL).
 - Measure the amount of radioactive cholesterol that has been effluxed from the cells into the medium.
- Data Analysis: Efflux capacity is expressed as the percentage of tracer released from the cells into the medium, normalized to the amount of tracer in the cells at the start of the incubation.

Visualizations



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Caption: Proposed signaling pathway of **Dalcetrapib**'s genotype-dependent effects.



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Caption: Experimental workflow for a pharmacogenomically-guided **Dalcetrapib** trial.

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